2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-4,7,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKCSNPIWUMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Indol 3 Yl 4,5 Dihydro 1,3 Oxazole and Its Derivatives
Classical and Contemporary Approaches to 4,5-Dihydro-1,3-Oxazole Ring Construction
The formation of the 4,5-dihydro-1,3-oxazole ring is a well-established transformation in organic synthesis. wikipedia.org These methods generally involve the cyclization of a precursor containing the requisite nitrogen, oxygen, and carbon atoms.
Cycloaddition Reactions for Dihydro-1,3-Oxazole Formation
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and convergent approach to constructing five-membered heterocyclic rings like 4,5-dihydro-1,3-oxazoles. youtube.com These reactions involve the combination of a 1,3-dipole with a dipolarophile. For instance, the reaction of a nitrile oxide, generated in situ from an aldoxime, with an alkene can yield a 4,5-dihydroisoxazole. While structurally isomeric to the target oxazoline (B21484), this highlights the utility of cycloaddition strategies in building related five-membered heterocycles. researchgate.netmdpi.com
Formal [3+2] cycloaddition reactions can also lead to the formation of oxazoline derivatives. For example, the reaction of oxazoles with nitrosobenzene (B162901) can proceed through a ring-opening and subsequent formal [3+2] cycloaddition to yield 2,5-dihydro-1,2,4-oxadiazoles, demonstrating the versatility of cycloaddition pathways in heterocyclic synthesis. researchgate.net
Condensation Reaction Protocols for Scaffold Assembly
Condensation reactions represent one of the most common and direct methods for assembling the 4,5-dihydro-1,3-oxazole ring. These protocols typically involve the reaction of a β-amino alcohol with a carboxylic acid derivative, nitrile, or aldehyde, followed by cyclodehydration. wikipedia.orgresearchgate.net
A widely used method is the reaction of nitriles with 2-amino alcohols. This transformation can be promoted by various catalysts, including zinc chloride (Witte and Seeliger method) and copper-N-heterocyclic carbene complexes, which allow for milder reaction conditions. wikipedia.orgorganic-chemistry.org Palladium supported on magnetic nanoparticles (Pd/Fe3O4) has also been shown to be an effective and recyclable catalyst for the synthesis of aromatic 2-oxazolines from nitriles and amino alcohols. derpharmachemica.com
Alternatively, aldehydes can serve as precursors. The reaction of an aldehyde with a 2-amino alcohol first forms an intermediate oxazolidine. wikipedia.org This intermediate can then be oxidized using reagents like N-bromosuccinimide (NBS), iodine, or pyridinium (B92312) hydrobromide perbromide to yield the corresponding 2-substituted-4,5-dihydro-1,3-oxazole. researchgate.netorganic-chemistry.org
The table below summarizes various condensation methods for the synthesis of the 4,5-dihydro-1,3-oxazole ring.
| Starting Materials | Reagents/Catalysts | Product | Ref. |
| Nitrile, Amino Alcohol | Copper-NHC Complexes | 2-Substituted Oxazoline | organic-chemistry.org |
| Nitrile, Amino Alcohol | Pd/Fe3O4 | Aromatic 2-Oxazoline | derpharmachemica.com |
| Aldehyde, Amino Alcohol | N-Bromosuccinimide (NBS) | 2-Substituted Oxazoline | researchgate.netorganic-chemistry.org |
| Aldehyde, Amino Alcohol | 1,3-Diiodo-5,5-dimethylhydantoin | 2-Aryl/Alkyl-2-oxazoline | organic-chemistry.org |
| Carboxylic Acid, Amino Alcohol | Carbonyl diimidazole (CDI) | 2-Substituted Oxazoline | researchgate.net |
Strategies for the Formation of the Indole-Oxazole Linkage
Connecting the pre-formed or in situ-generated oxazoline ring to the indole (B1671886) nucleus at the C3 position requires specific strategies that can accommodate the electronic properties of the indole ring.
Oxidative Cyclization Methods, Including Hypervalent Iodine Reagent Applications
Oxidative cyclization methods provide an efficient route to form the C-O and C-N bonds of the oxazoline ring concurrently, often using the indole moiety as a participating group. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)2), are particularly effective for these transformations due to their mild and environmentally friendly nature. bohrium.comacs.orgnsf.govumn.edu
These reagents can mediate the intramolecular oxidative cyclization of suitable precursors. For instance, N-styrylbenzamides can undergo oxidative cyclization promoted by in situ-generated PhI(OTf)2 to yield 2,5-disubstituted oxazoles, often proceeding through an oxazoline intermediate. organic-chemistry.org Similarly, the reaction of N-allylamides with PIDA in the presence of a Lewis acid like BF3·Et2O can lead to oxazoline compounds. nsf.gov The application of these methods to indole-containing substrates, such as N-(2-hydroxyethyl)indole-3-carboxamide, would provide a direct route to the target 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole.
The following table presents examples of hypervalent iodine-mediated cyclizations.
| Substrate | Hypervalent Iodine Reagent | Conditions | Product | Ref. |
| N-Allylamides | PhI(OAc)2 | BF3·Et2O, Acetic Acid | Oxazoline derivatives | nsf.gov |
| N-Cyclohexenylamides | Iodosylarene | BF3·Et2O | Ring-fused oxazolines | nsf.gov |
| N-Styrylbenzamides | PIFA, TMSOTf | CH2Cl2/Et2O | 2,5-Disubstituted oxazoles | organic-chemistry.org |
Catalytic Approaches: Gold(I) and Palladium-Mediated Syntheses
Transition metal catalysis offers powerful tools for constructing complex heterocyclic systems. Both gold and palladium catalysts have been employed in reactions that can forge the indole-oxazole linkage.
Gold(I) catalysts are known to activate alkynes and allenes towards nucleophilic attack. nih.govnih.gov A potential strategy could involve the gold(I)-catalyzed cyclization of an indole-tethered propargyl amide or a related substrate. For example, gold(I) catalysts have been used to transform propargylic amides into the corresponding alkylideneoxazolines, which can be further converted to oxazoles. organic-chemistry.org
Palladium catalysis is widely used for C-H activation and cross-coupling reactions to form C-C and C-N bonds. researchgate.netrsc.org A palladium-catalyzed three-component reaction of an aryl bromide, carbon monoxide, and an amino alcohol derivative can yield 2-aryloxazolines. thieme-connect.com Applying this methodology with 3-bromoindole as the starting material could provide a direct synthesis of the target compound. Furthermore, palladium-catalyzed oxidative cyclization of N-aryl imines is a known method for indole synthesis itself, highlighting the utility of palladium in activating C-H bonds relevant to the formation of the indole-oxazole scaffold. acs.org
The Van Leusen Oxazole (B20620) Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a classic and highly effective method for preparing 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgorganic-chemistry.org The reaction proceeds via a [3+2] cycloaddition mechanism, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization to an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the oxazole. organic-chemistry.orgnih.govmdpi.com
This reaction can be adapted to synthesize the target this compound. Starting with indole-3-carboxaldehyde (B46971) and TosMIC, the reaction initially forms a 5-(1H-indol-3-yl)-4-tosyl-4,5-dihydro-1,3-oxazole intermediate. nih.govsemanticscholar.org While the standard Van Leusen reaction proceeds to the oxazole, isolation or in situ modification of this dihydro-1,3-oxazole intermediate is a key adaptation for obtaining the desired scaffold. Recent studies have reported the synthesis of such 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles through microwave-assisted cycloaddition of aldehydes and TosMIC. mdpi.comsemanticscholar.org
The table below outlines the key components of the Van Leusen synthesis and its adaptation.
| Reactant 1 | Reactant 2 | Key Intermediate/Product | Ref. |
| Aldehyde | Tosylmethyl isocyanide (TosMIC) | 5-Substituted-4,5-dihydro-1,3-oxazoline | organic-chemistry.org |
| Aldehyde | Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazole | organic-chemistry.orgnih.gov |
| Indole-3-carboxaldehyde | Tosylmethyl isocyanide (TosMIC) | 5-(1H-indol-3-yl)oxazole | mdpi.com |
Friedel-Crafts/Robinson-Gabriel Synthesis Routes
A significant one-pot synthesis for creating 2,4,5-trisubstituted oxazoles, including those with an indole moiety, utilizes a combination of Friedel-Crafts and Robinson-Gabriel reactions. nih.govresearchgate.net This approach employs a general oxazolone (B7731731) template. When this template is treated with various aromatic nucleophiles, such as indole, it leads to the formation of highly substituted oxazoles in good yields. researchgate.net The process is facilitated by the use of aluminum chloride as the Friedel-Crafts Lewis acid and trifluoromethanesulfonic acid as the cyclodehydrating agent for the Robinson-Gabriel step. wikipedia.org This methodology has been successfully applied to the synthesis of breitfussins C, G, and H, which are natural products containing the indole-oxazole scaffold. nih.gov
The Robinson-Gabriel synthesis itself is a classic method for forming oxazoles from 2-acylamino-ketones through an intramolecular cyclization followed by dehydration. wikipedia.org A cyclodehydrating agent is necessary to catalyze this reaction. wikipedia.org The required 2-acylamino-ketone precursors can be synthesized via the Dakin-West reaction. wikipedia.org A tandem Ugi/Robinson-Gabriel sequence has also been developed, providing a concise route to 2,4,5-trisubstituted oxazoles. nih.gov
Utilization of N-Propargylamides in Cyclization Reactions
The cyclization of N-propargylamides presents a versatile route to 2-oxazolines. nih.gov This transformation can be catalyzed by iodoarenes, which activate the alkyne for intramolecular attack by the amide group. nih.gov Subsequent addition of water and tautomerization of the resulting enol yields the desired oxazoline. nih.gov A metal-free approach for this cyclization has also been developed, using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide as an iodine source. rsc.org This method proceeds via a 5-exo-dig intramolecular iodooxygenation to produce (E)-5-iodomethylene-2-oxazolines in good to excellent yields. rsc.org
Furthermore, base-catalyzed cyclization of N-propargylamides to oxazoles has been studied, with the reaction proceeding through an allenic intermediate. bohrium.com The reactivity in these base-catalyzed reactions is influenced by the acidity of the propargylic hydrogens of the amides. bohrium.com
Modified Aldol Condensation Strategies
While direct information on modified Aldol condensation strategies specifically for the synthesis of this compound is not prevalent in the provided search results, the principles of Aldol-type reactions are fundamental in forming carbon-carbon bonds necessary for constructing heterocyclic systems. The synthesis of related oxazole structures often involves intermediates that could be formed through reactions analogous to Aldol condensations. For instance, the Knoevenagel condensation, a variation of the Aldol condensation, has been used in the solvent-free, microwave-assisted synthesis of 3-alkenyl oxindole (B195798) derivatives, which share the core indole structure. ajgreenchem.com This reaction involves the condensation of oxindole with substituted aromatic aldehydes. ajgreenchem.com
Stereoselective Synthesis of 4,5-Dihydro-1,3-Oxazole Derivatives
The stereoselective synthesis of 4,5-dihydro-1,3-oxazole derivatives is crucial for their application as chiral ligands in asymmetric catalysis and as building blocks in the synthesis of complex molecules. nih.gov One effective method involves the stereospecific isomerization of 3-amido-2-phenyl azetidines in the presence of an acid catalyst, with Cu(OTf)₂ being particularly effective. nih.gov This method allows for the efficient synthesis of chiral 2-oxazolines. nih.gov
Another approach to achieving stereoselectivity is through asymmetric Friedel-Crafts alkylation of indoles, which can be a key step in building the chiral framework of the target molecule. mdpi.comrsc.org This has been achieved using chiral N,N'-dioxide-Ni(II) complexes and chiral aziridine-phosphines as catalysts, leading to the formation of indole derivatives with high enantioselectivity. mdpi.comrsc.org Furthermore, the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid can proceed with inversion of the α-hydroxyl stereochemistry, indicating that the alcohol is activated as a leaving group. mdpi.com This method provides a pathway to enantiomerically enriched 2-oxazolines. mdpi.com
Application of Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of oxazole derivatives to reduce the environmental impact of chemical processes. This includes the use of microwave-assisted reactions and solvent-free protocols.
Microwave-Assisted Reaction Conditions
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. ijpsonline.comijpsonline.com The synthesis of various oxazole derivatives has been successfully achieved under microwave-assisted conditions. ijpsonline.com For example, the direct condensation of carboxylic acids and disubstituted β-amino alcohols to form 4,4-disubstituted 2-oxazolines can be efficiently promoted by microwaves in the absence of a solvent. researchgate.net Zinc oxide can be used as a solid support when a Lewis acid is required. researchgate.net
Microwave-assisted synthesis has also been employed in the preparation of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com This method offers a rapid and efficient alternative to conventional heating. asianpubs.org The van Leusen oxazole synthesis, a key method for preparing 5-substituted oxazoles, has also been adapted to microwave-assisted conditions, enhancing its efficiency. nih.gov
Solvent-Free Synthetic Protocols
Solvent-free synthesis is a key principle of green chemistry that aims to reduce the use of volatile organic compounds. Several solvent-free methods have been developed for the synthesis of oxazoline derivatives. For instance, the microwave-assisted condensation of carboxylic acids with β-amino alcohols can be performed without a solvent, providing a clean and economical route to 2-oxazolines. researchgate.netresearchgate.net
Another example is the Knoevenagel condensation for the synthesis of 3-alkenyl oxindole derivatives, which can be carried out under solvent-free, microwave-assisted conditions using functionalized silica (B1680970) as a reusable reaction medium. ajgreenchem.com This approach not only eliminates the need for a solvent but also allows for the recycling of the catalyst, further enhancing its green credentials. ajgreenchem.com
Interactive Data Tables
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages |
|---|---|---|
| Friedel-Crafts/Robinson-Gabriel | One-pot synthesis of trisubstituted oxazoles. nih.govresearchgate.net | High divergence, good yields. nih.gov |
| N-Propargylamide Cyclization | Iodoarene-catalyzed or metal-free cyclization. nih.govrsc.org | Versatile, good to excellent yields. rsc.org |
| Microwave-Assisted Synthesis | Accelerated reaction rates, often higher yields. ijpsonline.com | Environmentally friendly, efficient. researchgate.net |
| Solvent-Free Synthesis | Reactions conducted without a solvent medium. researchgate.netresearchgate.net | Reduced waste, economical. ajgreenchem.com |
Table 2: Green Chemistry Approaches in Synthesis
| Green Chemistry Principle | Application in Oxazole Synthesis | Example Reaction |
|---|---|---|
| Microwave-Assisted Reactions | Accelerating condensation and cyclization reactions. ijpsonline.com | Direct condensation of carboxylic acids and β-amino alcohols. researchgate.net |
| Solvent-Free Protocols | Eliminating the use of volatile organic solvents. researchgate.net | Knoevenagel condensation using functionalized silica. ajgreenchem.com |
Investigation of Functional Group Compatibility and Substrate Scope
The exploration of functional group compatibility and substrate scope is crucial for defining the versatility and applicability of a synthetic method. For the synthesis of this compound and its derivatives, various methodologies have been investigated, revealing a broad tolerance for a range of functional groups on both the indole nucleus and the reagents used for constructing the oxazoline ring.
One common and versatile approach to oxazoline synthesis involves the reaction of aldehydes with suitable partners. Studies have demonstrated that this method is applicable to heterocyclic aldehydes, including indole-3-carboxaldehyde, which serves as a key precursor for the target molecule. nih.gov The scope extends to a variety of aldehyde substrates, encompassing electron-rich and electron-deficient aromatic aldehydes, as well as aliphatic aldehydes. nih.gov For instance, the inclusion of p-bromobenzaldehyde as a substrate highlights the compatibility with halogens, which can serve as synthetic handles for subsequent cross-coupling reactions. nih.gov
The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), represents another powerful tool for oxazole synthesis. nih.gov This method has been successfully applied to synthesize 5-(3-indolyl)-oxazoles, demonstrating its utility for incorporating the indole scaffold. nih.gov The reaction conditions are generally mild and show broad substrate scope. Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity in this transformation. nih.gov
Investigations into the synthesis of 2-oxazolines through the isomerization of 3-amido-2-phenyl azetidines have also provided valuable insights into functional group tolerance. mdpi.com In a copper-catalyzed system, amides with a diverse range of aryl, heteroaryl, and alkyl groups were successfully converted to the corresponding 2-oxazolines in high yields. mdpi.com However, this specific catalytic system showed limitations; substrates containing 2-hydroxyl or 2-amino groups failed to isomerize, likely due to their coordination with the copper catalyst. mdpi.com Nevertheless, this limitation could be overcome by employing an alternative acid catalyst, such as trifluoroacetic acid (CF3COOH), which facilitated the cyclization of these sensitive substrates in good yields. mdpi.com
The compatibility of various functional groups on the indole ring itself has been explored in the context of catalytic reactions involving oxazoline-containing ligands. acs.org While not a direct synthesis of the target compound, these studies show that indole substrates with a variety of functional groups are generally well-tolerated in palladium-catalyzed reactions, leading to products with good to excellent enantioselectivity. acs.org This suggests that the indole nucleus is robust and compatible with various catalytic systems often employed in modern organic synthesis.
The following tables summarize the findings on substrate scope from various synthetic approaches relevant to the formation of the indolyl-oxazoline scaffold.
Table 1: Substrate Scope of Aldehydes in Oxazoline Synthesis This interactive table showcases the versatility of aldehydes in forming the oxazoline ring, a key step for synthesizing derivatives.
| Aldehyde Substrate | R Group Type | Key Feature | Reference |
| Indole-3-carboxaldehyde | Heterocyclic | Direct precursor for indolyl-oxazolines | nih.gov |
| p-Bromobenzaldehyde | Electron-deficient Aryl | Halogen handle for further functionalization | nih.gov |
| 3,4,5-Trimethoxybenzaldehyde | Electron-rich Aryl | Demonstrates tolerance for alkoxy groups | researchgate.net |
| 4-Hydroxybenzaldehyde | Aryl with protic group | Shows compatibility with phenolic hydroxyls | researchgate.net |
| Various Aliphatic Aldehydes | Aliphatic | Extends scope beyond aromatic substrates | nih.gov |
Table 2: Functional Group Tolerance in Copper-Catalyzed Isomerization for 2-Oxazoline Synthesis This table details the compatibility of different functional groups in a specific copper-catalyzed reaction, highlighting both successful and challenging substrates.
| R Group on Amide | Functional Group Type | Result with Cu(OTf)₂ | Result with CF₃COOH | Reference |
| Aryl | Aromatic | High Yield | Not Reported | mdpi.com |
| Heteroaryl | Heterocyclic | High Yield | Not Reported | mdpi.com |
| Alkyl | Aliphatic | High Yield | Not Reported | mdpi.com |
| Substrate with 2-hydroxyl group | Protic, Coordinating | No Isomerization | Good Yield | mdpi.com |
| Substrate with 2-amino group | Protic, Coordinating | No Isomerization | Good Yield | mdpi.com |
Chemical Reactivity and Transformation of the 2 1h Indol 3 Yl 4,5 Dihydro 1,3 Oxazole Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Dihydro-1,3-Oxazole Ring
The 4,5-dihydro-1,3-oxazole, or oxazoline (B21484), ring is a key structural motif whose reactivity is influenced by the adjacent indole (B1671886) system. Generally, the 2-oxazoline ring is relatively stable and resistant to nucleophiles, bases, radicals, and weak acids. wikipedia.org However, its participation in substitution reactions is possible under specific conditions.
Electrophilic substitution on the oxazoline ring itself is not common. The indole nucleus is significantly more electron-rich and thus the preferred site for electrophilic attack. In principle, protonation can occur at the nitrogen atom, forming an oxazolinium ion, which could activate the ring for subsequent reactions.
Nucleophilic substitution is also challenging but can occur if a suitable leaving group is present. The ease of displacement of halogens on an oxazole (B20620) ring follows the order C-2 >> C-4 > C-5. thepharmajournal.com While the target molecule is a dihydro-oxazole, similar principles may apply to activated derivatives. The primary mode of reactivity for the oxazoline ring often involves ring-opening reactions rather than substitution on the ring carbons.
Regioselectivity in Substitution Patterns
Given the high electron density of the indole ring, electrophilic aromatic substitution will overwhelmingly favor the indole moiety over the dihydro-oxazole ring. Within the indole system itself, the C-3 position is the most nucleophilic. imperial.ac.uk Since this position is already substituted by the oxazoline ring, electrophilic attack would be directed to other positions. The azo coupling of 3-alkylindoles, for instance, is believed to proceed via initial attack at the 3-position, followed by rearrangement to the 2-position. rsc.org For the 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole scaffold, electrophilic substitution would likely occur at the C-2 position of the indole ring or on the benzene (B151609) portion of the indole (C-4, C-5, C-6, or C-7), depending on the reaction conditions and any directing groups present.
Nucleophilic aromatic substitution requires a leaving group and typically occurs at positions where an intermediate negative charge can be stabilized by the heteroatom. imperial.ac.uk For the indole ring, such reactions are less common than electrophilic substitutions unless activated by strongly electron-withdrawing groups. semanticscholar.orgnii.ac.jp
Reactivity at the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile. Deprotonation with a suitable base generates a highly nucleophilic indolide anion, which readily participates in reactions with various electrophiles.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for modifying the indole core. nih.gov These reactions typically proceed by treating the indole with a base to generate the anion, followed by the addition of an alkylating or acylating agent. bohrium.comnih.gov The choice of base and solvent system can be crucial for achieving high yields and, in substituted indoles, for controlling regioselectivity between N-1 and other potential sites. nih.gov For this compound, these reactions provide a straightforward method for introducing a wide variety of substituents at the N1 position.
A chemoselective N-acylation of indoles, even in the presence of more reactive functional groups like amines or alcohols, can be achieved using carbonylazoles as the acylating reagents with catalytic amounts of 1,8-Diazabicyclo[5.4.0]undec-7-en (DBU). bohrium.com
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Typical Outcome | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF, Acetonitrile | Formation of N-alkylated indole | nih.gov |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF | Formation of N-acylated indole | beilstein-journals.org |
| N-Acylation (Chemoselective) | Carbonylazole | DBU (catalytic) | Acetonitrile | Selective N-acylation over other nucleophilic groups | bohrium.com |
Cycloaddition Reactions of the Oxazole Moiety (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)
Cycloaddition reactions offer powerful methods for constructing complex ring systems. Both the dihydro-oxazole and indole components of the scaffold can potentially participate in such transformations.
Diels-Alder Reactions: While the fully aromatic oxazole ring can act as a diene in Diels-Alder reactions to form pyridines, the reactivity of the 4,5-dihydro-1,3-oxazole ring as a diene is significantly reduced due to the lack of conjugation. wikipedia.org More plausible is a scenario where the indole ring acts as the dienophile or diene, although this is less common for the indole C2-C3 double bond.
1,3-Dipolar Cycloadditions: This class of reactions is highly relevant to the scaffold. wikipedia.org The indole C2=C3 double bond can act as a dipolarophile, reacting with various 1,3-dipoles like nitrile oxides or carbonyl ylides to form five-membered heterocyclic rings fused to the indole core. nih.govresearchgate.net In intramolecular reactions, a 1,3-dipole generated from a precursor tethered to the indole can undergo cycloaddition. nih.govscispace.com Studies on tandem intramolecular Diels-Alder/1,3-dipolar cycloadditions of 1,3,4-oxadiazoles with a tethered indole highlight the utility of this approach, where the indole serves as an effective trap for an in-situ generated carbonyl ylide. nih.govresearchgate.netscispace.com These reactions often proceed with high diastereoselectivity, favoring an endo addition of the indole. nih.govresearchgate.net
| Reaction Type | Reactant on Scaffold | Co-reactant | Potential Product | Reference |
|---|---|---|---|---|
| [3+2] 1,3-Dipolar Cycloaddition | Indole C2=C3 bond (Dipolarophile) | Nitrile Oxide (R-CNO) | Isoxazoline-fused indole derivative | wikipedia.orgresearchgate.net |
| [3+2] 1,3-Dipolar Cycloaddition | Indole C2=C3 bond (Dipolarophile) | Azomethine Ylide | Pyrrolidine-fused indole derivative | wikipedia.org |
| Intramolecular [4+2]/[3+2] Cascade | Indole C2=C3 bond (Dipolarophile) | Tethered oxadiazole/alkene | Complex polycyclic fused indole system | nih.govresearchgate.netscispace.com |
Oxidative Transformations and Stability Considerations
The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The oxazoline ring, in contrast, is generally considered to be fairly resistant to oxidation. wikipedia.org
A significant transformation for indolic oxazolines is oxidative cyclization. nih.gov More broadly, the oxidative dearomatization of indoles is a well-established method for synthesizing 2,2-disubstituted indolin-3-ones. mdpi.comresearchgate.net In the context of this compound, oxidation could lead to the formation of a 3-oxoindoline intermediate. If a suitable nucleophile is present, this can result in the formation of a 2,2-disubstituted indolin-3-one, where one of the C-2 substituents is the oxazoline ring and the other is the added nucleophile. mdpi.com Oxidative dimerization and trimerization of indoles have also been demonstrated under similar conditions. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization
Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For the this compound scaffold, these reactions enable the introduction of a wide array of substituents onto the indole ring, provided a suitable precursor (e.g., a halo-indole) is used.
Palladium- and copper-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions of the indole nucleus (C2, C4, C5, C6, C7). mdpi.comnih.gov For example, a Sonogashira coupling of a bromo-substituted indole-oxazoline with a terminal alkyne would yield an alkynyl-substituted derivative. nih.gov These methods provide powerful strategies for creating libraries of complex molecules for various applications.
| Reaction Name | Catalyst System (Typical) | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/Vinyl Halide + Organoboron Reagent | C-C (Aryl-Aryl) | mdpi.com |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Aryl/Vinyl Halide + Terminal Alkyne | C-C (Aryl-Alkyne) | mdpi.comnih.gov |
| Heck Coupling | Pd(OAc)₂ | Aryl/Vinyl Halide + Alkene | C-C (Aryl-Alkene) | mdpi.com |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ + Ligand | Aryl Halide + Amine | C-N (Aryl-Amine) | mdpi.com |
Ring-Opening and Rearrangement Pathways of the Heterocyclic Rings
The stability of the 4,5-dihydro-1,3-oxazole (oxazoline) ring in the this compound scaffold is significant, yet it can be susceptible to cleavage or rearrangement under specific chemical conditions. These transformations are of interest for the synthesis of novel indole derivatives and for the use of the oxazoline moiety as a protecting or directing group in organic synthesis. The primary pathways for the transformation of the oxazoline ring involve hydrolysis, reduction, and potential thermal rearrangements.
One of the most common reactions of 2-oxazolines is acid-catalyzed hydrolysis. wikipedia.orgnih.gov In this process, protonation of the nitrogen atom in the oxazoline ring activates the molecule for nucleophilic attack by water. This leads to the cleavage of the endocyclic C=N bond and the formation of an N-(2-hydroxyethyl)indole-3-carboxamide. The reaction essentially reverses the common synthetic route to 2-oxazolines, which often involves the cyclization of such amides. mdpi.com The conditions for this hydrolysis can vary, but it is typically achieved by heating in the presence of an aqueous acid.
Reductive cleavage of the oxazoline ring is another potential transformation pathway. While the oxazoline ring is generally stable to many reducing agents, certain conditions, such as catalytic hydrogenation or the use of strong hydride reagents, could potentially lead to ring-opened products. For instance, reduction could yield N-ethyl-1H-indole-3-carboxamide or 3-(aminomethyl)-1H-indole derivatives, depending on the specific reagents and reaction conditions employed.
Rearrangement reactions of the this compound scaffold are less commonly documented but can be postulated based on the reactivity of related heterocyclic systems. For example, thermal or acid-catalyzed rearrangements could potentially lead to the formation of isomeric structures. In some cases, the indole nucleus itself can participate in rearrangements, although the C3-substitution with the stable oxazoline ring would likely require forcing conditions for such a transformation to occur. One study on the synthesis of 5-(3-indolyl)-oxazoles noted the potential formation of rearranged indolyl primary enamines as byproducts, suggesting that rearrangements involving the indole moiety are plausible under certain synthetic conditions. nih.gov
The following table summarizes the potential ring-opening and rearrangement pathways for the this compound scaffold based on the known reactivity of its constituent rings.
| Reaction Type | Reagents and Conditions | Major Product(s) | Plausible Mechanism |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), heat | N-(2-hydroxyethyl)indole-3-carboxamide | Protonation of the oxazoline nitrogen followed by nucleophilic attack of water and ring opening. |
| Reductive Cleavage | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong hydride reagents (e.g., LiAlH₄) | N-ethyl-1H-indole-3-carboxamide or 3-(aminomethyl)-1H-indole derivatives | Reduction of the imine functionality, potentially followed by C-O bond cleavage. |
| Potential Rearrangement | Thermal or strong acid catalysis | Isomeric indole-containing heterocycles or indolyl primary enamines | Complex rearrangements, possibly involving the participation of the indole nucleus or ring-chain tautomerism. |
It is important to note that the specific outcomes of these reactions can be highly dependent on the substrate, the reaction conditions, and the presence of other functional groups on the indole or oxazoline rings. Further experimental investigation is needed to fully elucidate the rich chemical reactivity of the this compound scaffold.
Structure Activity Relationship Sar and Scaffold Exploration in 2 1h Indol 3 Yl 4,5 Dihydro 1,3 Oxazole Research
Rational Design and Synthesis of Novel Analogues and Derivatives
The rational design of novel analogues based on the indole-oxazole scaffold involves modifying the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. Synthetic strategies are often centered around established methods for constructing the oxazole (B20620) ring, which can then be appended to a pre-functionalized indole (B1671886) moiety.
Common synthetic routes for oxazole formation include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, and the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. thepharmajournal.comnih.gov For instance, 5-(3-indolyl)-oxazoles can be efficiently prepared by reacting 3-formylindoles with TosMIC. nih.gov Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times for creating substituted oxazole analogues. researchgate.netijpsonline.com
The synthesis of indole-based hybrids is a key strategy in drug discovery. nih.gov For example, a series of 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles were synthesized via the cyclization of an indole carboxylic acid hydrazide, demonstrating the modular nature of these synthetic approaches. researchgate.net This allows for the systematic introduction of various substituents to probe their effects on biological activity.
The biological activity of indole-oxazole derivatives can be significantly influenced by the nature and position of substituents on both the indole and oxazole rings. SAR studies have revealed that even minor chemical modifications can lead to substantial changes in potency and selectivity.
For instance, in a series of indole–1,2,4-triazole S-linked N-arylacetamides, the introduction of electronegative groups like fluorine and chlorine on the phenyl ring at the second and fourth positions significantly enhanced anti-HepG-2 efficacy. nih.gov Similarly, the position of halogen derivatives (F, Cl, Br) at the 5- or 7-position of the indole scaffold has been shown to affect cytotoxicity. mdpi.com The presence of a double bond and an ester group at position 3 of the indole also increased cytotoxic effects. mdpi.com
These findings highlight the importance of systematic substituent variation in optimizing the biological profile of the core scaffold. The electronic and steric properties of the substituents play a critical role in modulating interactions with biological targets.
| Core Scaffold | Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| Indole | Halogen (F, Cl, Br) at position 5 or 7 | Increased cytotoxicity | mdpi.com |
| Indole | Double bond and ester group at position 3 | Increased cytotoxicity | mdpi.com |
| Indole-Triazole Hybrid | Electronegative groups (F, Cl) on attached phenyl ring | Significantly enhanced anticancer efficacy | nih.gov |
Isosteric replacement and scaffold hybridization are powerful strategies in medicinal chemistry to develop new chemotypes with improved properties. nih.gov This involves replacing a functional group or an entire scaffold with another that has similar physical or chemical properties, or combining distinct pharmacophoric moieties to create a new hybrid molecule.
1,3,4-Oxadiazole (B1194373) Hybridization: The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous therapeutic agents. nih.govresearchgate.net Hybrid molecules combining the indole and 1,3,4-oxadiazole scaffolds have been extensively synthesized and evaluated for a range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netchula.ac.th The synthesis of these hybrids often involves converting an indole-carboxylic acid into a carbohydrazide, which is then cyclized with various reagents to form the 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.netresearchgate.net This approach allows for the creation of large libraries of compounds for screening. nih.gov
Other Isosteric Replacements: The concept of isosteric replacement extends beyond just scaffolds. For instance, replacing a nitrogen atom in a benzotriazole (B28993) ring (linked to an indole) with other chalcogens like oxygen, sulfur, or selenium has been explored to modulate physicochemical properties and potential target interactions. nih.gov The 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole rings have also been used as bioisosteres for other heterocyclic systems or amide bonds to improve bioavailability and retain bioactivity. nih.govunimore.it
Elucidation of Pharmacophore Features for Indole-Oxazole-Based Compounds
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For indole-oxazole-based compounds, the pharmacophore is a composite of the features contributed by each heterocyclic ring.
The indole ring itself is a crucial pharmacophore, with its aromatic system capable of engaging in π-stacking interactions. nih.gov The N-H group of the indole can act as a hydrogen bond donor, a key interaction in many protein-ligand complexes. nih.govnih.gov The 3-position of the indole is often the most reactive site for electrophilic substitution, making it a common point for linking to other scaffolds like oxazole. nih.gov
The oxazole ring contributes additional features. It is a rigid, planar system that can properly orient substituents for optimal target binding. nih.gov The nitrogen atom in the oxazole ring is a hydrogen bond acceptor, complementing the donor capacity of the indole N-H. nih.govnih.gov
A general pharmacophore model for an indole-oxazole compound would likely include:
An aromatic/hydrophobic region (the indole ring system).
A hydrogen bond donor (indole N-H).
A hydrogen bond acceptor (oxazole nitrogen).
Specific substitution points on both rings that can be modified to target different pockets or surfaces of a biological receptor. nih.gov
Strategies for Tailoring Biological Target Interactions Through Structural Modifications
Structural modifications are rationally designed to optimize the interactions of a lead compound with its biological target, thereby enhancing its potency and selectivity.
One key strategy involves introducing groups that can form specific, strong interactions like hydrogen bonds. For example, in the design of small molecule inhibitors targeting the HIV gp41 protein, polar groups were introduced at the 3-position of an indole ring to form potential hydrogen bonds with nearby glutamine residues in the target's binding pocket. nih.gov
Another approach is to modify the core scaffold to better occupy a specific binding pocket. By scaffold hopping from indole to indazole and further elaborating the structure into indazole-3-acylsulfonamides, researchers improved the inhibition of both MCL-1 and BCL-2, potentially by enabling the new analogues to occupy the p4 pocket of the proteins more effectively. nih.gov
Increasing the hydrophobicity of a ligand can also enhance binding affinity, particularly if the target pocket is hydrophobic. This was another strategy employed in the optimization of indole-based gp41 inhibitors, where an aromatic hydrophobic group was introduced at the 1-position of the indole ring. nih.gov By combining these structural modifications—adding hydrogen bonding capabilities and increasing hydrophobicity—researchers can systematically tailor a molecule to achieve a desired biological effect. nih.gov
| Strategy | Structural Modification Example | Intended Effect on Target Interaction | Reference |
|---|---|---|---|
| Scaffold Hopping | Replacing indole core with an indazole framework. | Improved occupation of p4 binding pocket in MCL-1/BCL-2 proteins. | nih.gov |
| Adding Hydrogen Bond Donors/Acceptors | Introduction of polar groups at the 3-position of the indole ring. | Formation of new hydrogen bonds with amino acid residues (e.g., Gln) in the target pocket. | nih.gov |
| Increasing Hydrophobicity | Introduction of an aromatic group at the 1-position of the indole ring. | Enhance hydrophobic interactions within the binding pocket of HIV gp41. | nih.gov |
Molecular Mechanisms and Biological Target Interactions of 2 1h Indol 3 Yl 4,5 Dihydro 1,3 Oxazole Derivatives
Anti-Mycobacterial Activity and Investigation of Putative Cellular Targets
Derivatives featuring indole (B1671886) and oxazole-related heterocyclic cores have demonstrated notable activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net The mechanisms often involve targeting essential cellular processes unique to the bacterium, thereby ensuring selectivity and reducing host toxicity.
Several potential mycobacterial targets for indole-based compounds have been identified. One key area of inhibition is cell wall synthesis. nih.gov Specifically, the Mtb enoyl-acyl carrier protein reductase (InhA) is a well-established target for antitubercular drugs. nih.gov Molecular docking studies on some indole derivatives have shown promising interactions with the InhA receptor, suggesting a possible mechanism of action. researchgate.net Another potential target is pantothenate synthetase; docking simulations have positioned 1,3,4-oxadiazole (B1194373) derivatives, a related heterocyclic system, within the active site of this enzyme, indicating their potential as inhibitors. nih.govmsptm.org
Furthermore, other vital mycobacterial enzymes involved in replication and metabolism are considered putative targets. These include DNA gyrase and decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov The inhibition of these enzymes disrupts critical pathways necessary for mycobacterial survival. For instance, certain 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown significant activity against M. smegmatis and M. tuberculosis H37Ra. nih.govmsptm.org
| Compound Class | Putative Cellular Target | Investigated Mycobacterial Strain(s) | Key Findings |
| Indole-based aroylhydrazones | Enoyl-ACP reductase (InhA) | Mycobacterium tuberculosis H37Rv | Excellent antimycobacterial activity with high selectivity and low toxicity. researchgate.net |
| 2,5-disubstituted-1,3,4-oxadiazoles | Pantothenate synthetase | M. smegmatis, M. tuberculosis H37Ra | Compound 5d was most active against M. smegmatis (MIC 25 µM) and showed additive interaction with isoniazid. nih.govmsptm.org |
| Indole derivatives | General cell wall synthesis, DNA gyrase, DprE1 | Mycobacterium tuberculosis | Broad potential to inhibit various essential targets. nih.gov |
Anticancer and Antiproliferative Activity: Mechanistic Insights
The indole and oxazole (B20620) moieties are privileged structures in the design of anticancer agents, acting on a variety of molecular targets to inhibit cancer cell proliferation and induce apoptosis. nih.govbenthamscience.comresearchgate.net
Protein kinases are crucial regulators of cellular signal transduction pathways that are often dysregulated in cancer. cancertreatmentjournal.com Consequently, they are prime targets for anticancer drug development. Indole and oxazole derivatives have been shown to inhibit several protein kinases. benthamscience.com
For example, certain indole-based 1,3,4-oxadiazoles have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important in cancer management. nih.gov One such derivative, 2e , demonstrated significant anticancer activity against multiple cancer cell lines and caused notable EGFR inhibition. nih.gov Other kinases targeted by indole-related compounds include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Cyclin-Dependent Kinases (CDKs), which are involved in angiogenesis and cell cycle progression. cancertreatmentjournal.comrsc.orgnih.gov
| Compound/Derivative Class | Target Protein Kinase | Cancer Cell Line(s) | Reported IC₅₀ Values |
| Indole/1,2,4-triazole hybrids (Vf , Vg ) | CDK4, CDK6 | MCF-7, MDA-MB-231 | Vf : 2.91 µM (MCF-7), 1.914 µM (MDA-MB-231); Vg : 0.891 µM (MCF-7), 3.479 µM (MDA-MB-231) rsc.org |
| Indole-based 1,3,4-oxadiazole (2e ) | EGFR | HCT116, A549, A375 | Against cell lines : 6.43 µM (HCT116), 9.62 µM (A549), 8.07 µM (A375); Against EGFR : 2.80 µM nih.gov |
| Pyrrole (B145914) indolin-2-one derivatives | VEGFRs, PDGFRs | Various | Sunitinib, an approved drug, is based on this scaffold. cancertreatmentjournal.com |
| Phenylpiperazine derivative of 1,3,4-oxadiazole | Focal-adhesion kinase (FAK) | HepG2 (liver cancer) | Showed high FAK inhibitory activity. nih.govmdpi.com |
While primarily a target for antibacterial agents, the modulation of cell division proteins like FtsZ represents a mechanistic avenue that can be explored. FtsZ, a bacterial homolog of tubulin, is essential for forming the Z-ring at the site of cell division. nih.gov Its inhibition leads to filamentation and eventual cell death.
Screening of compound libraries has identified indole core-based molecules that possess a strong inhibitory effect on bacterial cell division. nih.gov These compounds were found to disrupt FtsZ function, leading to abnormal cell division, a mechanism consistent with other known FtsZ inhibitors. nih.govnih.gov This specific targeting of a key bacterial protein provides a clear mechanistic basis for the antibacterial activity of certain indole derivatives.
Direct interaction with DNA is a well-established mechanism for many anticancer drugs. Theoretical studies have been conducted to explore the anticancer properties of indolyl-oxazole compounds by investigating their interactions with DNA base pairs. bohrium.com These computational analyses revealed that the interactions are energetically favorable, and the binding energies correlate with previously observed experimental anticancer activity. bohrium.com The studies suggest that substituents on the indolyl-oxazole core can significantly influence the strength of these interactions. bohrium.com The research points to both hydrogen abstraction (HAT) and sequential electron transfer-proton transfer (SET-PT) as potential mechanisms of action, depending on the environment. bohrium.com
Broad-Spectrum Antimicrobial Activities: Unraveling Mechanisms
Beyond their specific anti-mycobacterial and anticancer effects, derivatives of 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole and related structures exhibit broad-spectrum antimicrobial activity. This is often achieved by targeting highly conserved enzymes essential for bacterial survival across different species.
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov It represents an excellent target for broad-spectrum antibacterial agents because it is conserved in bacteria but absent in humans. nih.gov
Several classes of heterocyclic compounds, including those with indole and pyrazole (B372694) scaffolds, have been developed as potent DNA gyrase inhibitors. nih.govnih.gov For instance, certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Similarly, some indole derivatives have been found to inhibit S. aureus topoisomerase IV (a related enzyme) and DNA gyrase. nih.gov The development of spiropyrimidinetriones with N-linked azole substituents on a benzisoxazole scaffold represents a new class of bacterial DNA gyrase inhibitors that are not cross-resistant with fluoroquinolones. researchgate.net
| Compound Class | Target Organism(s) | Reported IC₅₀ / MIC Values |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k ) | S. aureus DNA gyrase, B. subtilis DNA gyrase | IC₅₀ : 0.15 µg/mL (S. aureus), 0.25 µg/mL (B. subtilis) nih.gov |
| 4,5-dihydropyrazole derivative (4d ) | B. subtilis DNA gyrase, S. aureus DNA gyrase | IC₅₀ : 0.125 µg/mL (both) nih.gov |
| 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea | S. aureus | Inhibits topoisomerase IV and DNA gyrase activity. nih.gov |
Aminoacyl tRNA Synthetase Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes responsible for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its corresponding tRNA. nih.gov This function makes them essential for cell viability and a potential target for therapeutic agents. nih.gov Tryptophanyl-tRNA synthetase (TrpRS) is the enzyme that specifically recognizes and activates tryptophan, the parent amino acid of the indole moiety. wikipedia.org The systematic name for this enzyme is L-tryptophan:tRNATrp ligase (AMP-forming). wikipedia.org
Given that this compound is a structural analog of tryptophan, it holds the potential to interact with TrpRS. The enzyme's primary function involves a two-step reaction: first, the formation of a tryptophanyl-adenylate (Trp-AMP) intermediate from tryptophan and ATP, and second, the transfer of the tryptophanyl group to the tRNA. nih.gov Molecules that mimic tryptophan can act as competitive inhibitors, binding to the active site and preventing the natural substrate from being processed. For instance, the nonhydrolyzable Trp-AMP analogue, tryptophanyl-sulfamoyl adenosine (B11128) (Trp-SA), is a specific inhibitor that binds tightly to the active site of TrpRS. nih.gov
While no studies have directly demonstrated the inhibition of TrpRS by this compound, research on substituted indoles suggests their potential to bind to related bacterial alarmone synthetase enzymes, which are also involved in cellular regulation. nih.govmdpi.comnih.gov The indole scaffold is recognized by these biological targets, indicating that derivatives like the indole-oxazoline structure could potentially be designed as inhibitors for TrpRS. Such inhibition would disrupt protein synthesis, a mechanism that is particularly explored for antimicrobial and anticancer therapies.
Anti-Inflammatory Mechanisms of Action
Derivatives of the indole core structure are widely recognized for their anti-inflammatory properties. nih.govnih.gov The mechanisms underlying these effects are multifaceted, primarily involving the inhibition of key inflammatory mediators and enzymes.
Studies on various indole derivatives have demonstrated a significant reduction in the production of pro-inflammatory cytokines. For example, certain indole-2-one and indole-imidazolidine derivatives have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov Similarly, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively suppressed the production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. rsc.org The anti-inflammatory action is also evidenced by the reduction of leukocyte migration to the site of inflammation. nih.gov
A primary mechanism for the anti-inflammatory activity of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govresearchgate.net COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX-2, these compounds can effectively reduce the inflammatory response. This mechanism is discussed in more detail in section 5.5. Furthermore, some indole-functionalized pyrazoles and oxadiazoles (B1248032) have shown potent anti-inflammatory effects that are linked to their COX-2 inhibitory action. nih.gov The anti-inflammatory potential of related structures, such as indole-isoxazoline derivatives, has also been documented. researchgate.net
Enzyme Inhibitory Profiles (e.g., α-Glucosidase, Butyrylcholinesterase, Histone Deacetylase, Cyclooxygenase)
The indole-oxazoline scaffold and its analogs have been investigated for their ability to inhibit a variety of enzymes implicated in different diseases.
α-Glucosidase: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. mdpi.com Its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Several studies have identified indole derivatives as potent α-glucosidase inhibitors. For instance, a series of indolo[1,2-b]isoquinoline derivatives demonstrated significantly stronger inhibitory activity against α-glucosidase than the standard drug, acarbose. mdpi.com Similarly, certain thiazolidinone-based indole derivatives and oxindole (B195798) derivatives have also been identified as new classes of α-glucosidase inhibitors. nih.govnih.gov
Butyrylcholinesterase (BChE): Butyrylcholinesterase, along with acetylcholinesterase (AChE), plays a role in hydrolyzing the neurotransmitter acetylcholine. The inhibition of both enzymes is a therapeutic approach for neurodegenerative conditions like Alzheimer's disease. nih.gov Indole-based thiadiazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE. nih.gov Other studies on various benzohydrazides and related heterocyclic compounds have also reported dual inhibitory activity, with many compounds showing comparable or better inhibition of cholinesterases than the reference drug rivastigmine. mdpi.com
Histone Deacetylase (HDAC): Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govresearchgate.net A number of indole-based derivatives, particularly indole-based hydroxamic acids, have been developed as potent HDAC inhibitors. nih.govresearchgate.net For example, one such derivative, compound 4o , was a powerful inhibitor of HDAC1 and HDAC6 with IC50 values of 1.16 nM and 2.30 nM, respectively. nih.govresearchgate.net Another compound, I13 , an indole-3-butyric acid derivative, also showed high potency against HDAC1, HDAC3, and HDAC6. nih.gov
Cyclooxygenase (COX): As mentioned previously, COX enzymes are major targets for anti-inflammatory drugs. Numerous indole derivatives have been specifically designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.govnih.gov Molecular docking studies have further elucidated how these indole derivatives bind to the active site of the COX-2 enzyme. nih.govresearchgate.net
| Compound Class | Target Enzyme | Specific Derivative | IC50 Value | Reference |
|---|---|---|---|---|
| Indole-based hydroxamic acid | HDAC1 | Compound 4o | 1.16 nM | nih.gov, researchgate.net |
| HDAC6 | Compound 4o | 2.30 nM | nih.gov, researchgate.net | |
| Indole-3-butyric acid derivative | HDAC1 | Compound I13 | 13.9 nM | nih.gov |
| HDAC3 | Compound I13 | 12.1 nM | nih.gov | |
| HDAC6 | Compound I13 | 7.71 nM | nih.gov | |
| Indole-thiadiazole derivative | AChE | Compound 8 | 0.17 µM | nih.gov |
| BChE | Compound 8 | 0.30 µM | nih.gov | |
| Indolo[1,2-b]isoquinoline | α-Glucosidase | Compound 11 | 3.44 µM | mdpi.com |
| 1,3-dihydro-2H-indolin-2-one | COX-2 | Compound 4e | 2.35 µM | mdpi.com |
Ligand-Receptor Interactions and Functional Modulation
The biological activity of this compound derivatives is fundamentally dependent on their ability to bind to specific biological targets. Molecular docking and receptor binding assays have provided insights into these interactions.
For enzyme inhibitors, the indole moiety often plays a crucial role in anchoring the ligand within the active site. In the case of COX-2 inhibitors, docking studies of indole acetohydrazide derivatives revealed that the indole scaffold interacts with key amino acid residues. For example, one derivative formed hydrogen bonds with Tyr355 and Arg120, similar to the binding mode of the established drug indomethacin. nih.gov This interaction stabilizes the ligand in the active site, leading to potent inhibition.
In the context of HDAC inhibition, the indole group typically serves as a "capping" region that interacts with the surface of the enzyme, while another part of the molecule, such as a hydroxamic acid group, chelates the zinc ion in the active site. nih.govresearchgate.net This multi-point interaction is key to the high potency of these inhibitors.
Beyond enzymes, indole derivatives have been developed as ligands for various receptors. For instance, N'-phenylindol-3-ylglyoxylhydrazides have been identified as ligands for the benzodiazepine (B76468) receptor (BzR), with the indole NH group potentially forming a critical hydrogen bond within the binding site. nih.gov Furthermore, indolin-2-one derivatives have been synthesized and found to bind with high affinity and selectivity to the dopamine (B1211576) D4 receptor, suggesting their potential as central nervous system agents. nih.gov These studies highlight the versatility of the indole scaffold in interacting with a diverse range of protein targets through hydrogen bonding, hydrophobic interactions, and specific steric complementarity.
Computational Chemistry and Advanced Spectroscopic Characterization Methodologies
Molecular Docking Studies for Ligand-Target Binding Prediction and Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This technique is crucial in drug discovery for predicting the interaction between a ligand, such as 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole, and a protein's binding site. For related indole-based heterocyclic compounds, molecular docking has been employed to identify potential biological targets and elucidate binding mechanisms. bohrium.commdpi.com Potential targets identified for similar indole (B1671886) derivatives include enzymes and proteins crucial for bacterial and fungal survival, such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. bohrium.commdpi.com
The analysis of binding poses reveals the specific orientation of the ligand within the target's active site. The interaction network, comprising hydrogen bonds, hydrophobic interactions, and van der Waals forces, is critical for the stability of the ligand-protein complex. For indole derivatives, the indole NH group often acts as a hydrogen bond donor. nih.gov The oxazoline (B21484) ring can also participate in hydrogen bonding through its nitrogen and oxygen atoms. The fused benzene (B151609) ring of the indole scaffold and the dihydrooxazole ring contribute to hydrophobic interactions, filling lipophilic pockets within the receptor site. nih.gov
| Potential Target Class | Key Interacting Residues (Hypothetical) | Type of Interaction | Structural Moiety Involved |
|---|---|---|---|
| Bacterial Cell Division Proteins (e.g., FtsZ) | Asp, Glu, Thr | Hydrogen Bonding | Indole N-H, Oxazoline N |
| Bacterial Kinases (e.g., Pyruvate Kinase) | Val, Leu, Ile | Hydrophobic Interactions | Indole Ring System |
| DNA Gyrase | Arg, Lys | Hydrogen Bonding, Pi-Cation | Oxazoline O, Indole Ring |
| Human Lanosterol 14α-demethylase | Tyr, Phe, Met | Pi-Stacking, Hydrophobic | Indole Ring System |
Computational tools utilize scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding energy value in kcal/mol. orientjchem.org More negative values typically indicate a stronger and more stable interaction. orientjchem.org This predicted binding energy can be correlated with experimental measures of inhibitory potency, such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). bohrium.comresearchgate.net For example, studies on related indole-based compounds have shown that derivatives with low calculated binding energies often exhibit significant antimicrobial or anticancer activity. researchgate.netnih.gov
| Compound Type | Target Enzyme | Predicted Binding Energy (kcal/mol) | Observed Activity Correlation |
|---|---|---|---|
| Indole-Oxadiazole Derivative | DNA Helix | -8.66 | Antioxidant Activity researchgate.net |
| Indole-Chromenol Derivative | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 | Antimicrobial Activity nih.gov |
| Indole-Quinoline Derivative | MMP9 | -7.7 | Anticancer Potential orientjchem.org |
| Indole-Benzimidazole Derivative | Staphylococcal FtsZ | -6.5 to -7.8 | Antibiofilm Activity mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. numberanalytics.comresearchgate.net These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's stability and reactivity. researchgate.netrad-proceedings.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-rich indole ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed across the conjugated system, including the oxazoline ring.
| Parameter | Symbol | Chemical Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). Higher energy corresponds to greater reactivity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). Lower energy corresponds to greater reactivity. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. numberanalytics.com |
| Electronegativity | χ | Measures the power of a molecule to attract electrons. researchgate.net |
| Chemical Hardness | η | Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap. researchgate.net |
Computational chemistry can model reaction mechanisms, providing a theoretical framework for understanding how this compound is synthesized. The formation of the 2-oxazoline ring typically involves the cyclization of a β-hydroxy amide precursor. mdpi.com Theoretical studies can elucidate the reaction pathway, for instance, by determining whether the reaction proceeds via activation of the amide carbonyl group or activation of the alcohol. mdpi.com These pathways can lead to different stereochemical outcomes. One common synthetic route involves the reaction of indole-3-carboxaldehyde (B46971) with a 2-amino alcohol to form an intermediate oxazolidine, which is then oxidized to the oxazoline. wikipedia.org Another pathway is the reaction of an acyl chloride (derived from indole-3-carboxylic acid) with a 2-amino alcohol. wikipedia.org Computational analysis can map the energy profile of these reactions, identifying transition states and intermediates, thereby predicting the most favorable synthetic route.
Advanced Spectroscopic Methods for Rigorous Structural Assignment and Elucidation
The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity.
Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key expected absorptions include a sharp peak for the indole N-H stretch, C=N stretching from the oxazoline ring, and C-O stretching. journalspub.comglobalresearchonline.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms. Characteristic signals would include the indole N-H proton, aromatic protons of the indole ring, and the methylene (B1212753) protons (CH₂) of the dihydrooxazole ring. ¹³C NMR would show distinct signals for the carbons of the indole system and the oxazoline ring, including the characteristic C=N carbon. globalresearchonline.netnih.gov
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide structural information through fragmentation patterns. researchgate.netresearchgate.net The molecular ion peak would confirm the compound's elemental formula.
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the conjugated system of the molecule. journalspub.comglobalresearchonline.net The indole chromophore would be expected to produce characteristic absorption bands.
| Technique | Expected Observation | Structural Correlation |
|---|---|---|
| FT-IR (cm⁻¹) | ~3300 (N-H stretch) ~1650 (C=N stretch) ~1250 (C-O stretch) | Indole N-H Oxazoline imine Oxazoline ether linkage |
| ¹H NMR (δ, ppm) | ~11.0 (s, 1H) ~8.0-7.0 (m, 5H) ~4.4 (t, 2H) ~4.0 (t, 2H) | Indole N-H Indole aromatic H and C2-H Oxazoline O-CH₂ Oxazoline N-CH₂ |
| ¹³C NMR (δ, ppm) | ~165 (C=N) ~136-110 (Aromatic C) ~68 (O-CH₂) ~55 (N-CH₂) | Oxazoline C2 Indole carbons Oxazoline C5 Oxazoline C4 |
| Mass Spec. (m/z) | Molecular Ion Peak (e.g., [M+H]⁺) | Confirms molecular weight and formula (C₁₁H₁₀N₂O) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles and Applications for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can reveal the connectivity of atoms and the electronic environment of the nuclei, which is essential for confirming the structure of this compound.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the chemical shift (δ) of a proton is indicative of its local electronic environment. The spectrum for this compound is expected to show distinct signals corresponding to the protons of the indole ring and the 4,5-dihydro-1,3-oxazole (oxazoline) ring. The indole moiety typically presents signals in the aromatic region (δ 7.0–8.0 ppm), with the N-H proton appearing as a broad singlet at a significantly downfield shift (often >10 ppm) due to its acidic nature. nih.govresearchgate.net The protons of the oxazoline ring, being part of a saturated heterocyclic system, are expected to resonate in the aliphatic region. Specifically, the two methylene groups (-OCH₂- and -NCH₂-) would likely appear as two distinct triplets around δ 3.5–4.5 ppm. rsc.org
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| ~11.10 | Broad Singlet | Indole N-H |
| ~7.95 | Doublet | Indole H-4 |
| ~7.45 | Doublet | Indole H-7 |
| ~7.30 | Singlet | Indole H-2 |
| ~7.20 | Triplet | Indole H-5 / H-6 |
| ~7.15 | Triplet | Indole H-5 / H-6 |
| ~4.40 | Triplet | Oxazoline -OCH₂- |
| ~4.00 | Triplet | Oxazoline -NCH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the indole ring are expected to appear in the aromatic region (δ 100–140 ppm). mdpi.com A key signal for structural confirmation is the C=N carbon of the oxazoline ring, which is anticipated to resonate significantly downfield (δ > 160 ppm) due to its imine character. rsc.org The two methylene carbons of the oxazoline ring would appear in the aliphatic region of the spectrum. The analysis of ¹³C chemical shifts for key carbon atoms supports the assigned structure of synthesized target compounds. researchgate.net
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165.0 | Oxazoline C=N (C-2) |
| ~136.5 | Indole C-7a |
| ~126.0 | Indole C-3a |
| ~125.5 | Indole C-2' |
| ~122.5 | Indole C-6 |
| ~121.5 | Indole C-4 |
| ~120.0 | Indole C-5 |
| ~112.0 | Indole C-7 |
| ~110.0 | Indole C-3 |
| ~68.0 | Oxazoline -OCH₂- (C-5) |
| ~55.0 | Oxazoline -NCH₂- (C-4) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show several key absorption bands. A prominent, sharp peak around 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. researchgate.net The C=N stretching vibration of the imine group within the oxazoline ring is expected to appear in the 1680–1630 cm⁻¹ region. ajol.info The spectrum would also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the oxazoline ring (below 3000 cm⁻¹), and a characteristic C-O-C stretching vibration for the ether linkage in the oxazoline ring, typically found in the 1250-1050 cm⁻¹ region. researchgate.netrsc.org
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Indole NH |
| ~3100-3000 | C-H Stretch | Aromatic (Indole) |
| ~2960-2850 | C-H Stretch | Aliphatic (Oxazoline) |
| ~1655 | C=N Stretch | Imine (Oxazoline) |
| ~1580 | C=C Stretch | Aromatic (Indole) |
| ~1240 | C-O-C Stretch | Ether (Oxazoline) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization.
For this compound (molecular formula C₁₁H₁₀N₂O), the molecular weight is approximately 186.21 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 186. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern provides further structural evidence. A characteristic fragmentation pathway for 3-substituted indoles involves the cleavage of the bond connecting the substituent to the indole ring. scirp.org This would lead to a highly stable indolyl-methyl cation [C₉H₈N]⁺, producing a prominent base peak at m/z = 130. researchgate.netajol.info Fragmentation of the oxazoline ring itself may also occur, leading to the loss of small neutral molecules. clockss.orgresearchgate.net
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Ion | Description |
| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion [M]⁺ |
| 130 | [C₉H₈N]⁺ | Base Peak, Indolyl-methyl cation |
| 103 | [C₈H₇N]⁺ | Loss of HCN from m/z 130 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula to assess the sample's purity and confirm its elemental makeup.
For this compound, with the molecular formula C₁₁H₁₀N₂O, the theoretical elemental composition can be calculated precisely. The experimental values obtained from elemental analysis should match these theoretical percentages within a narrow margin of error (typically ±0.4%), thereby verifying the compound's composition. nih.gov
Calculated Elemental Composition for C₁₁H₁₀N₂O
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 70.95% |
| Hydrogen | H | 5.41% |
| Nitrogen | N | 15.04% |
| Oxygen | O | 8.59% |
Emerging Applications and Future Research Directions for 2 1h Indol 3 Yl 4,5 Dihydro 1,3 Oxazole
Role in Agrochemical Development (Pesticidal, Insecticidal, Fungicidal Agents)
The indole (B1671886) and oxazoline (B21484) components of 2-(1H-indol-3-yl)-4,5-dihydro-1,3-oxazole are known to be present in molecules with significant biological activity, making this compound a promising candidate for the development of new agrochemicals.
Pesticidal and Insecticidal Activity: Derivatives of oxazoline have demonstrated potent insecticidal and acaricidal (mite-killing) properties. researchgate.netnih.gov Research into 2,4-diaryloxazolines has revealed high levels of activity, with some compounds being effective at very low application rates in field tests against species like Spodoptera and Tetranychus. researchgate.net The mechanism of action for some oxazoline-based insecticides, such as etoxazole, is believed to be the inhibition of molting. researchgate.net Furthermore, novel oxazolines with N-heterocyclic substituents, including indolyl groups, have shown excellent larvicidal and ovicidal activities against carmine (B74029) spider mites (Tetranychus cinnabarinus). acs.org Some of these indolyl-substituted compounds exhibited lower LC50 values than the commercial acaricide etoxazole. acs.org
Recent studies on isoxazoline (B3343090) derivatives, a related class of compounds, have also shown significant insecticidal effects against various pests, including the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). researchgate.netnih.govresearchgate.net These findings suggest that the oxazoline scaffold is a key pharmacophore for insecticidal action, and its combination with an indole moiety could lead to the development of new and effective pest control agents.
Fungicidal Activity: The 2-oxazoline moiety has been identified as a crucial determinant for antifungal activity. nih.gov Studies on novel 2-aryloxazoline compounds have shown inhibitory effects against various Candida species, including those resistant to existing antifungal drugs. nih.gov The presence of the oxazoline ring was found to be essential for the observed antifungal action. nih.gov
Derivatives of 3-indolyl-3-hydroxy oxindole (B195798) have also exhibited moderate to excellent antifungal activities against several plant pathogenic fungi. nih.govmdpi.com Notably, certain compounds displayed broad-spectrum antifungal activity comparable or superior to commercial fungicides. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of halogen substituents on the indole and oxindole rings is important for potent antifungal activity. nih.govmdpi.com This suggests that modifications to the indole portion of this compound could be a promising strategy for developing new fungicides.
Potential Applications in Materials Science (e.g., as Ligands for Polymerization Catalysts)
The oxazoline ring is a well-established component of chiral ligands used in asymmetric catalysis, a field crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. acs.org The nitrogen atom in the oxazoline ring can coordinate with metal centers, and the substituents on the ring can create a chiral environment that directs the stereochemical outcome of a reaction.
Chiral bis(oxazoline) ligands, often referred to as BOX ligands, are particularly effective in a wide range of metal-catalyzed transformations. acs.orgacs.org The modular nature of these ligands allows for easy modification to fine-tune their steric and electronic properties for specific applications. acs.org
Given this precedent, this compound and its derivatives have the potential to serve as ligands for polymerization catalysts. The indole group could introduce additional steric bulk or electronic effects that could influence the catalytic activity and selectivity of the metal complex. Research has shown that 4- and 5-substituted oxazolines are polymerizable, and these substitutions can be used to enhance the stability of the resulting ligands. nih.gov Functionalized chiral bis(oxazolines) have been used as monomers in polymerization reactions to create polymer-supported catalysts. nih.gov These polymeric catalysts can offer advantages such as easier separation from the reaction mixture and potential for recycling.
Development of Novel Analytical Methods for the Detection and Quantification of the Compound
As the applications of this compound and its derivatives expand, the need for sensitive and accurate analytical methods for their detection and quantification becomes increasingly important. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are routinely used for the characterization of newly synthesized indole and oxazole-containing compounds. nih.govnih.govnih.gov
For quantitative analysis, methods based on chromatography, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), would likely be the methods of choice. The development of such methods would be crucial for various applications, including:
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic candidates.
Environmental monitoring: To detect and quantify residues of agrochemical derivatives in soil, water, and food products.
Quality control: To ensure the purity and concentration of the compound in manufactured products.
The development of specific analytical methods would require the establishment of protocols for sample preparation, chromatographic separation, and detection, as well as validation to ensure accuracy, precision, and reliability.
Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies
The scaffold of this compound is well-suited for combinatorial chemistry approaches to generate large libraries of related compounds. The indole ring and the oxazoline ring both offer multiple points for chemical modification. This allows for the systematic variation of substituents to explore the structure-activity relationships (SAR) for a particular biological target.
High-throughput screening (HTS) can then be employed to rapidly evaluate these compound libraries for desired biological activities, such as pesticidal, fungicidal, or therapeutic effects. The integration of combinatorial synthesis and HTS can significantly accelerate the discovery of new lead compounds. For instance, the Ugi four-component reaction has been utilized to create diverse libraries of molecules, demonstrating the power of multicomponent reactions in generating chemical diversity for drug discovery. beilstein-journals.org
The development of efficient synthetic routes, including flow chemistry methods, can further facilitate the rapid production of these compound libraries. nih.gov Flow synthesis offers advantages such as enhanced reaction control, safety, and scalability, making it an ideal platform for generating diverse sets of molecules for screening. nih.gov
Exploration of Therapeutic Potential in Other Disease Areas (e.g., Antidiabetic, Antiobesity)
The indole and oxazole (B20620) heterocycles are present in numerous compounds with a wide range of therapeutic activities, suggesting that this compound could have potential in various disease areas beyond those already explored.
Antidiabetic Potential: Both indole and oxadiazole (a related five-membered heterocycle) derivatives have been investigated for their antidiabetic properties. nih.govnih.govrjptonline.orgsemanticscholar.org Some of these compounds act by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which can help to control postprandial hyperglycemia. nih.govrjptonline.orgsemanticscholar.org Given that oxazoline is structurally related to oxadiazole, it is plausible that this compound and its derivatives could exhibit similar inhibitory activities. Studies on other oxazole derivatives have indeed shown in vitro antidiabetic activity through α-amylase inhibition. ijpbs.com
Antiobesity Potential: Inhibition of pancreatic lipase (B570770) is a recognized strategy for the treatment of obesity, as it reduces the absorption of dietary fats. researchgate.net Various heterocyclic compounds, including those containing indole and quinazolinone moieties, have been explored as pancreatic lipase inhibitors. researchgate.netresearchgate.net Recent research on 2-pyrimidinylindole derivatives has identified potent anti-obesity agents that act by regulating lipid metabolism. nih.gov The structural features of this compound make it a candidate for investigation in this area as well.
Continued Development of Sustainable Synthetic Routes and Biocatalytic Approaches
The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. For the synthesis of oxazolines, a variety of routes have been established, utilizing precursors such as nitriles, aldehydes, and carboxylic acids. researchgate.net Catalysts ranging from Lewis acids to organocatalysts have been employed to facilitate these transformations. researchgate.netresearchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for preparing oxazole derivatives. nih.gov
Future research will likely focus on developing even more sustainable approaches, such as:
Biocatalysis: The use of enzymes to catalyze the synthesis of this compound could offer high selectivity and milder reaction conditions. For instance, cytochrome P450 heme monooxygenases have been engineered to perform challenging C-H functionalization reactions, which could be applied to the synthesis of complex heterocyclic molecules. nih.gov
Flow Chemistry: As mentioned earlier, continuous flow synthesis provides a safer, more efficient, and scalable alternative to traditional batch processes. nih.gov
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry.
In-Depth Mechanistic Investigations for Structure-Based Drug Design Initiatives
A thorough understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. Structure-based drug design utilizes the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity.
Molecular modeling and docking studies can be used to predict the binding modes of these compounds and to guide the design of new analogs with improved properties. nih.govijpsjournal.commdpi.com For example, in the development of novel xanthine (B1682287) oxidase inhibitors, structure-guided design based on molecular modeling provided a basis for optimizing 2-(indol-2-yl)thiazole compounds. nih.gov
By combining computational methods with experimental data from techniques such as X-ray crystallography and NMR, researchers can gain detailed insights into the key interactions between the ligand and its target. This knowledge can then be used to design more potent and selective inhibitors for therapeutic or agrochemical applications.
Q & A
Q. SAR table example :
| Substituent (R) | MIC (S. aureus) | LogP |
|---|---|---|
| -H | 32 µg/mL | 2.1 |
| -Cl | 16 µg/mL | 2.8 |
| -OCH₃ | 64 µg/mL | 1.9 |
Basic: What stability considerations are critical during storage and handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
